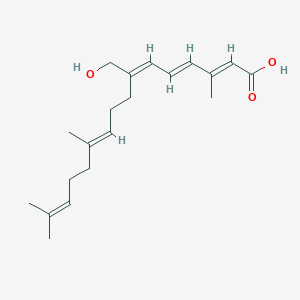
5-Acetyl-1,3-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-1,3-dimethylpyridin-2(1H)-one, also known as acetylacetone, is a widely used organic compound in various fields of science. It is a yellowish liquid with a fruity odor and is soluble in water, ethanol, and ether. Acetylacetone is a beta-diketone, which means it has two carbonyl groups separated by a single carbon atom. This unique structure gives it many interesting properties, making it useful in a variety of applications.
作用机制
Acetylacetone acts as a bidentate ligand, meaning it can bond to a metal ion through two coordination sites. The carbonyl groups in 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee form a six-membered ring with a metal ion, which stabilizes the complex. This mechanism is utilized in many analytical techniques, such as spectrophotometry and chromatography.
生化和生理效应
Acetylacetone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
Acetylacetone has many advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has some limitations. It is a volatile compound that can evaporate quickly, making it difficult to handle in certain experiments. It can also react with some metal ions, leading to the formation of insoluble complexes.
未来方向
There are many future directions for research on 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. One potential area of study is its use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its application in the synthesis of new organic compounds with unique properties. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee could be used as a chelating agent in environmental remediation to remove metal ions from contaminated soil and water.
合成方法
Acetylacetone can be synthesized through several methods, but the most common one is the Claisen condensation reaction. In this reaction, ethyl acetoacetate is treated with sodium ethoxide in ethanol to form 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. The reaction is carried out under reflux conditions for several hours, and the product is then isolated by distillation.
科学研究应用
Acetylacetone has been extensively studied for its applications in various scientific research fields. It is used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. It is also used as a precursor in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers.
属性
CAS 编号 |
129689-53-8 |
|---|---|
产品名称 |
5-Acetyl-1,3-dimethylpyridin-2(1H)-one |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
5-acetyl-1,3-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3 |
InChI 键 |
VKGHTCONPVUCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
规范 SMILES |
CC1=CC(=CN(C1=O)C)C(=O)C |
同义词 |
2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



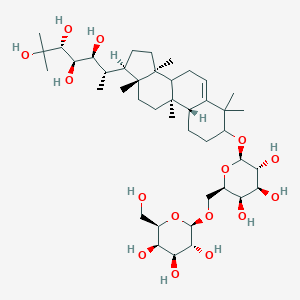
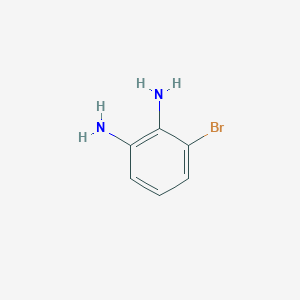
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
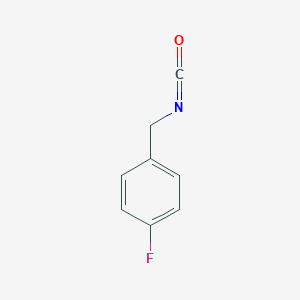
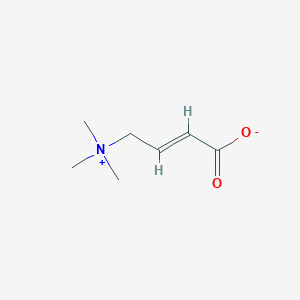
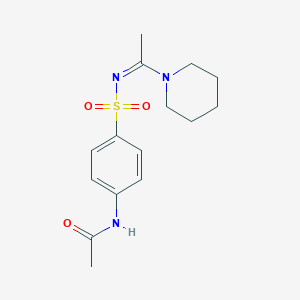
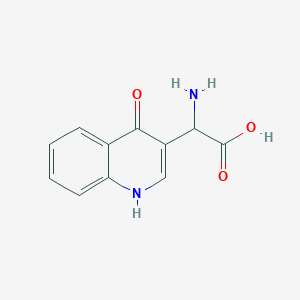
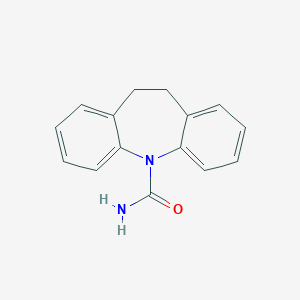
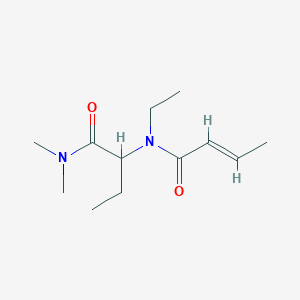

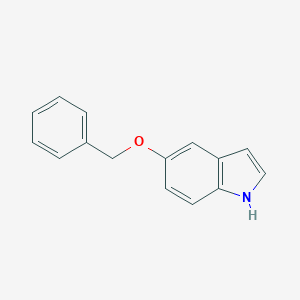
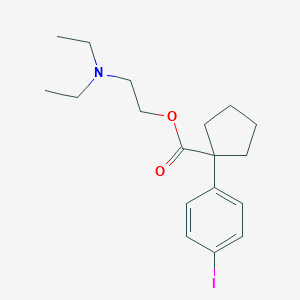
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
